Halogen-Specific Differentiation: 6-Cl vs. 6-Br in Cytotoxicity and Physicochemical Profile
CAS 865544-21-4 (6-chloro) and its closest analog CAS 865544-50-9 (6-bromo) differ only in the identity of the halogen atom at the 6-position of the benzothiazole ring. This single-atom change impacts several key molecular properties. In HeLa cells, CAS 865544-21-4 was reported to exhibit an IC50 of 25 µg/mL (~88 µM), while in MCF7 cells an IC50 of 30 µg/mL (~106 µM) was observed . Parallel data for the 6-bromo analog under identical conditions are not publicly available, preventing a direct head-to-head quantitative comparison. However, the chlorine-to-bromine substitution predictably increases molecular weight (282.79 → ~327.2 g/mol) and lipophilicity (calculated ΔlogP ~+0.5–0.7 units), a class-level effect corroborated by benzothiazole SAR literature indicating that increased halogen size correlates with enhanced membrane permeability but potentially reduced aqueous solubility [1]. For procurement decisions, this means CAS 865544-21-4 offers a distinct lipophilicity–solubility balance that cannot be reproduced by the bromo analog, directly impacting DMSO stock preparation and assay compatibility.
| Evidence Dimension | Cytotoxic potency (HeLa, MCF7) and predicted halogen-dependent physicochemical properties |
|---|---|
| Target Compound Data | HeLa IC50 = 25 µg/mL (~88 µM); MCF7 IC50 = 30 µg/mL (~106 µM); MW = 282.79 g/mol; calculated logP ~3.5 |
| Comparator Or Baseline | CAS 865544-50-9 (6-bromo analog): MW ≈ 327.2 g/mol; predicted ΔlogP ≈ +0.5–0.7 vs. chloro; cytotoxicity data not available for direct comparison |
| Quantified Difference | MW difference: +44.4 g/mol for bromo analog; estimated logP difference: +0.5–0.7 for bromo analog |
| Conditions | Cytotoxicity data from HeLa and MCF7 cell lines; exact experimental protocol (incubation time, serum conditions) not specified in accessible public records. Predicted logP based on class-level benzothiazole SAR trends. |
Why This Matters
The chloro substituent provides a lower molecular weight and lipophilicity profile compared to the bromo analog, favoring aqueous solubility and simplifying DMSO stock preparation at typical screening concentrations (10–50 mM).
- [1] Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 2009, 52(1), 170–180. DOI: 10.1021/jm801080a. PMID: 19108659. View Source
